N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide
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Overview
Description
N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~-METHYL-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE is a complex organic compound with a unique structure that combines several functional groups, including a pyrazole ring, a pyrrolidinyl group, and a benzenesulfonamide moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~-METHYL-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the ethyl group. The next step involves the formation of the pyrrolidinyl group, which is then attached to the benzenesulfonamide moiety. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~-METHYL-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~-METHYL-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N1-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~-METHYL-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzenesulfonamide derivatives and pyrazole-containing molecules. Examples include:
- **N~1~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~-METHYL-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE
- **N~1~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-METHYL-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE .
Uniqueness
What sets N1-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~-METHYL-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C17H22N4O3S |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-[(2-ethylpyrazol-3-yl)methyl]-N-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C17H22N4O3S/c1-3-21-15(10-11-18-21)13-19(2)25(23,24)16-8-6-14(7-9-16)20-12-4-5-17(20)22/h6-11H,3-5,12-13H2,1-2H3 |
InChI Key |
GTNQANAVNGMFAS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CN(C)S(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O |
Origin of Product |
United States |
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